molecular formula C11H10Cl3N5 B14319109 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine CAS No. 112848-96-1

6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14319109
CAS No.: 112848-96-1
M. Wt: 318.6 g/mol
InChI Key: PKBJXNPFAZQUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine herbicides. It is known for its effectiveness in controlling a wide range of weeds and is commonly used in agricultural practices. This compound is characterized by its triazine ring structure, which is substituted with chloro and dichlorophenyl groups, making it a potent herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with 3,4-dichloroaniline and ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation to remove any impurities and obtain the herbicide in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex in the chloroplasts, blocking the electron transport chain and preventing the synthesis of ATP and NADPH. This disruption leads to the cessation of photosynthesis, ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N~2~-(3,4-dichlorophenyl)-N~4~-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct herbicidal properties. Compared to similar compounds like atrazine and simazine, it exhibits a broader spectrum of weed control and higher efficacy in certain crops .

Properties

CAS No.

112848-96-1

Molecular Formula

C11H10Cl3N5

Molecular Weight

318.6 g/mol

IUPAC Name

6-chloro-2-N-(3,4-dichlorophenyl)-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H10Cl3N5/c1-2-15-10-17-9(14)18-11(19-10)16-6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H2,15,16,17,18,19)

InChI Key

PKBJXNPFAZQUSF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.